molecular formula C13H13F6NO3 B2450689 2,2,2-Trifluoroacetic acid;6-(2,2,2-trifluoroethoxy)-1,2,3,4-tetrahydroisoquinoline CAS No. 2241129-30-4

2,2,2-Trifluoroacetic acid;6-(2,2,2-trifluoroethoxy)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B2450689
CAS RN: 2241129-30-4
M. Wt: 345.241
InChI Key: WJWSJQZSSRJDRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trifluoroacetic acid;6-(2,2,2-trifluoroethoxy)-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C13H13F6NO3 and its molecular weight is 345.241. The purity is usually 95%.
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Scientific Research Applications

Ring Expansion in Tetrahydroisoquinoline Derivatives

  • The reaction of N-acyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids with trifluoroacetic anhydride leads to ring expansion, forming 2-trifluoromethyltetrahydro-3-benzazepinone derivatives. This showcases trifluoroacetic acid's role in synthetic organic chemistry (Kawase, 1992).

Synthesis of Tetrahydroisoquinolines

  • Tetrahydroisoquinolines are efficiently synthesized through Pictet-Spengler reactions involving trifluoroacetic acid. This acid acts as a facilitator in cyclization processes, demonstrating its utility in complex organic synthesis (Horiguchi et al., 2002).

Formation of Enamino Ketones

  • Trifluoroacetic acid is used in the synthesis of enamino ketones, leading to the production of various tetrahydroisoquinolines. This highlights its role in the synthesis of compounds with potential pharmaceutical applications (Tietze et al., 1992).

One-Pot Synthesis Methods

  • Trifluoroacetic acid is employed as a CF3 source in one-pot synthesis methods for preparing quinazolin-4(3H)-ones, showcasing its versatility in synthesis procedures (Almeida et al., 2018).

Enhancement of Cyclization Reactions

  • The presence of trifluoroacetic anhydride enhances cyclization reactions in the synthesis of tetrahydroisoquinoline derivatives, underlining the role of trifluoroacetic acid in facilitating complex chemical reactions (Saitoh et al., 2001).

Synthesis of Enantiomers

  • Trifluoroacetic acid plays a role in the synthesis of enantiomers of tetrahydroquinolines, further illustrating its application in the field of stereoselective synthesis (Gruzdev et al., 2012).

PPAR Gamma Agonists Synthesis

  • Tetrahydroisoquinoline derivatives synthesized using trifluoroacetic acid have shown potential as peroxisome proliferator-activated receptor (PPAR) gamma agonists, indicating their possible therapeutic applications (Azukizawa et al., 2008).

Alkylation of Tetrahydroisoquinolines

  • Trifluoroacetic acid is used to remove protecting groups in the alkylation of tetrahydroisoquinolines, highlighting its role in the modification of bioactive molecules (Coppola, 1991).

properties

IUPAC Name

2,2,2-trifluoroacetic acid;6-(2,2,2-trifluoroethoxy)-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO.C2HF3O2/c12-11(13,14)7-16-10-2-1-9-6-15-4-3-8(9)5-10;3-2(4,5)1(6)7/h1-2,5,15H,3-4,6-7H2;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJWSJQZSSRJDRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=C(C=C2)OCC(F)(F)F.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F6NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoroacetic acid;6-(2,2,2-trifluoroethoxy)-1,2,3,4-tetrahydroisoquinoline

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